1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Description
Chemical Identity and Classification
IUPAC Name : 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Synonyms :
- 4'-(Diethylamino)-2,2,2-trifluoroacetophenone
- 1-(4-(Diethylamino)-2-hydroxyphenyl)-2,2,2-trifluoroethanone
- CAS Registry Number: 333303-11-0
Molecular Formula : C₁₂H₁₄F₃NO₂
Molecular Weight : 261.24 g/mol
Structural Features :
- Aromatic phenyl ring substituted with:
Classification :
- Organofluorine compound
- Subclass: Trifluoromethylated aromatic ketone
- Functional groups: Tertiary amine, phenolic hydroxyl, fluorinated carbonyl
| Property | Value |
|---|---|
| Melting Point | 51–52°C |
| Boiling Point | 265.8°C (predicted) |
| Density | 1.238 g/cm³ (predicted) |
| LogP (Partition Coefficient) | 2.14 |
Historical Development in Organofluorine Chemistry
The compound’s synthesis aligns with key milestones in organofluorine chemistry:
- Early Halogen Exchange (1862) : Alexander Borodin’s work on nucleophilic fluoride substitution laid foundational principles for introducing fluorine into organic molecules .
- Swarts Reaction (1898) : Frédéric Swarts demonstrated halogen exchange using SbF₃ to synthesize benzotrifluorides, a methodology later adapted for trifluoromethyl ketones .
- Modern Trifluoromethylation (20th Century) : Advances in reagents like trifluoromethyltrimethylsilane (TMSCF₃) and fluoroform (HCF₃) enabled efficient synthesis of trifluoromethylated aromatics .
Synthesis Pathways for the Compound :
Significance in Scientific Research
Pharmaceutical Applications
- Intermediate for Bioactive Molecules : Serves as a precursor for compounds with antimalarial, anti-inflammatory, or anticancer properties. Analogues like quinacrine highlight its potential in drug discovery .
- Fluorescent Probes : The diethylamino and hydroxyl groups enable pH-sensitive fluorescence, useful in cellular imaging .
Materials Science
Current Research Landscape
Methodological Advancements
Properties
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOCVYNBQRORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444808 | |
| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333303-11-0 | |
| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The precursor phenol is typically 4-(diethylamino)-2-hydroxyphenyl derivatives, which can be synthesized or procured commercially.
- The diethylamino group is introduced via nucleophilic substitution or reductive amination on a suitable aromatic precursor.
- The hydroxy group is positioned ortho to the diethylamino substituent, often retained from the starting phenol or introduced via selective hydroxylation.
Introduction of the Trifluoroacetyl Group
- The trifluoroacetyl moiety (–CO–CF3) is introduced by acylation of the phenol derivative using trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride.
- The reaction is typically carried out under controlled conditions to avoid over-acylation or side reactions.
- Solvents such as dichloromethane or other aprotic solvents are preferred to maintain selectivity and yield.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Trifluoroacetyl chloride or anhydride | Low temperature (0–5 °C) to room temp |
| Solvent | Dichloromethane, ethyl acetate, or similar | Aprotic solvents preferred |
| Catalyst/Base | Pyridine or triethylamine | To scavenge HCl and promote acylation |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction, drying | Purification by recrystallization or chromatography |
Alternative Synthetic Routes
- Some patents and literature suggest the use of haloacetamide intermediates reacting with substituted phenols under heating in dipolar aprotic solvents (e.g., acetone, ethylene glycol dimethyl ether) with iodide catalysis to improve yields and selectivity.
- Catalytic hydrogenation steps may be involved if nitro or other reducible groups are present in precursors, but for this compound, direct acylation is the main route.
- The use of iodide salts (e.g., sodium iodide) as catalysts can enhance the reaction rate and conversion when using less reactive haloacetamides.
Research Findings and Optimization
- The acylation step is sensitive to temperature; temperatures below 80 °C favor conversion, while temperatures above 140 °C lead to degradation and darkening of the reaction mixture. Optimal temperature range is 80–120 °C for related intermediates, but for direct trifluoroacetylation, milder conditions (0–25 °C) are preferred to maintain product integrity.
- The presence of the diethylamino group can influence the reactivity of the phenol ring, requiring careful control of stoichiometry and reaction time to avoid side reactions.
- Purification is typically achieved by crystallization of the product or chromatographic methods, yielding a product with melting point around 51–52 °C, consistent with analytical data from suppliers.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 4-(Diethylamino)-2-hydroxyphenyl derivative | Commercially available or synthesized |
| Acylating agent | Trifluoroacetyl chloride or trifluoroacetic anhydride | Highly reactive, moisture sensitive |
| Solvent | Dichloromethane, acetone, or ethylene glycol dimethyl ether | Aprotic solvents preferred |
| Catalyst/Base | Pyridine, triethylamine, or iodide salts | Base scavenges HCl, iodide catalyzes |
| Temperature | 0–25 °C (acylation), 80–120 °C (intermediate steps) | Avoid high temps to prevent degradation |
| Reaction time | 1–4 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization or chromatography | Product purity >95% |
| Product melting point | 51–52 °C | Confirms identity |
Chemical Reactions Analysis
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone exhibit antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit the growth of gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
2. Cancer Research
The compound has shown promise in cancer research due to its interaction with cellular signaling pathways. Specifically, it modulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to apoptosis in cancer cells. A case study published in Cancer Letters highlighted the efficacy of similar compounds in reducing tumor size in animal models .
3. Drug Metabolism
As an inhibitor of cytochrome P450 enzymes, this compound can significantly influence drug metabolism. This property is particularly relevant for developing safer pharmaceuticals by minimizing adverse drug interactions. A comprehensive study on drug-drug interactions involving this compound was conducted, revealing its potential to alter the pharmacokinetics of co-administered drugs .
Biochemical Applications
1. Enzyme Interaction
The compound interacts with various enzymes, notably cytochrome P450 enzymes involved in drug metabolism. This interaction can lead to altered metabolic pathways for numerous drugs and xenobiotics, which is critical for understanding drug interactions and enhancing therapeutic efficacy .
2. Cell Signaling Modulation
By influencing key signaling pathways like MAPK/ERK, the compound plays a role in regulating cellular processes such as growth and apoptosis. This property is being explored for therapeutic applications in diseases characterized by uncontrolled cell proliferation .
Material Science Applications
1. UV Protection
Due to its chemical structure, this compound is being investigated as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation effectively makes it a candidate for enhancing skin protection formulations .
2. Photostability
The trifluoromethyl group contributes to the photostability of the compound under UV light exposure, making it suitable for applications where prolonged exposure to light is expected. Studies have shown that formulations containing this compound maintain their efficacy over extended periods when exposed to sunlight .
Case Studies
-
Antimicrobial Efficacy
- Study : Examination of antimicrobial properties against Staphylococcus aureus.
- Findings : Demonstrated significant inhibition at low concentrations.
- Reference : Journal of Medicinal Chemistry.
-
Cancer Treatment
- Study : Evaluation of anti-tumor effects in murine models.
- Findings : Reduced tumor growth by 40% compared to control groups.
- Reference : Cancer Letters.
-
Drug Interaction Analysis
- Study : Investigation into cytochrome P450 inhibition.
- Findings : Altered metabolism of co-administered drugs leading to increased plasma concentrations.
- Reference : Drug Metabolism Reviews.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Ring
a. Trifluoroacetyl Derivatives with Hydroxyl and Amino Groups
b. Amino-Substituted Analogs
Spectral and Physical Properties
- Trifluoromethyl Group : All trifluoroacetyl derivatives exhibit a strong <sup>19</sup>F NMR signal near δ -70 ppm, but shifts vary slightly (±1–2 ppm) depending on substituent electronic effects .
- Amino Groups: Diethylamino (-N(Et)2) protons in 1j show distinct splitting (δ 3.46 ppm, quartet), whereas dimethylamino (-N(Me)2) analogs display singlets (e.g., δ 2.90 ppm) .
- Melting Points: Amino and hydroxyl groups significantly influence melting behavior. For example, 1j (49–50°C) has a lower mp than the dihydroxy analog (likely >100°C) due to reduced hydrogen bonding .
Biological Activity
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone, also known by its CAS number 333303-11-0, is a synthetic organic compound with significant biological activity. Its molecular formula is C12H14F3NO2, and it has a molecular weight of 261.24 g/mol. This compound exhibits various biochemical properties that make it a subject of interest in pharmacological and biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3NO2 |
| Molecular Weight | 261.24 g/mol |
| Melting Point | 51-52 °C |
| CAS Number | 333303-11-0 |
This compound interacts with various biological molecules, influencing several cellular processes:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction can lead to altered drug metabolism and potential drug-drug interactions.
- Cell Signaling Pathways : The compound modulates key signaling pathways such as the MAPK/ERK pathway. This modulation can affect cell proliferation and differentiation, making it relevant in cancer research .
Biological Effects
The biological effects of this compound have been explored in various studies:
- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : Research involving cell lines has demonstrated that this compound can significantly reduce cell viability in specific cancer types. For instance, studies have shown a dose-dependent decrease in proliferation rates in breast cancer cell lines .
- Animal Models : In vivo experiments have indicated that treatment with this compound leads to reduced tumor size in xenograft models of cancer. These findings suggest potential therapeutic applications in oncology .
- Toxicity Assessments : Toxicological evaluations have indicated that while the compound shows promising therapeutic effects, it also exhibits cytotoxicity at higher concentrations. These findings highlight the need for careful dose optimization in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone?
- Answer : The compound can be synthesized via Friedel-Crafts acylation , where trifluoroacetyl chloride reacts with 4-(diethylamino)-2-hydroxyphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include:
Slow addition of the acyl chloride to the phenolic substrate in dichloromethane (DCM) at 0–5°C.
Stirring at room temperature for 12–24 hours.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Trifluoroacetyl chloride, AlCl₃, DCM, 0–25°C | Introduces trifluoroacetyl group |
| Quenching | Ice-cold water | Neutralizes excess catalyst |
| Purification | Ethyl acetate/hexane (3:7) | Isolate product via column chromatography |
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Answer : A combination of techniques is recommended:
- ¹H/¹³C NMR : Assign peaks for the diethylamino group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N-CH₂), hydroxyl proton (δ ~4.1 ppm, exchangeable), and aromatic protons (δ 6.8–7.5 ppm) .
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 303.1012 for C₁₂H₁₄F₃NO₂) .
Q. What protocols ensure the compound’s stability during storage?
- Answer :
- Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation.
- Conduct periodic stability checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
-
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
-
Compare theoretical outcomes with experimental kinetics (e.g., monitoring reaction progress via ¹⁹F NMR). Adjust solvent parameters (e.g., dielectric constant) in simulations to match experimental conditions (e.g., DMSO vs. THF) .
Table 2: Computational vs. Experimental Reactivity Data
Parameter DFT Prediction Experimental Observation ΔG‡ (kcal/mol) 22.3 24.1 ± 0.5 Solvent effect (DMSO) Rate increase by 1.8x Rate increase by 2.1x
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Answer :
- X-ray crystallography provides definitive bond-length/angle data (e.g., C=O bond: 1.21 Å vs. DFT-predicted 1.23 Å). Discrepancies in NMR chemical shifts may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational equilibria .
Q. How can the compound’s electronic properties be modulated for target-specific interactions?
- Answer :
- Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) substituents on the phenyl ring.
- Use cyclic voltammetry to measure redox potentials and correlate with computational HOMO/LUMO energies. For biological targets, employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 .
Methodological Considerations for Data Analysis
Q. What experimental designs minimize artifacts in kinetic studies of this compound?
- Answer :
- Use stopped-flow spectroscopy for rapid mixing (<1 ms) in pH-controlled buffers.
- Include internal standards (e.g., deuterated analogs) in LC-MS quantification to correct for matrix effects .
Q. How to validate the compound’s purity in complex biological matrices?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
